3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
Overview
Description
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Studied for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Pathways: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(2-naphthyl)-2-propen-1-one
Uniqueness
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is unique due to its specific structural features, such as the presence of both a pyrazole ring and a chalcone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, commonly referred to as a pyrazole derivative, belongs to the class of chalcones. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction . This reaction is performed between 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol under reflux conditions for several hours to ensure completion.
Synthetic Route Overview
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde + Acetophenone | NaOH/KOH, Ethanol, Reflux | This compound |
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety have demonstrated anticancer properties . Specifically, studies have shown that this compound can inhibit cancer cell proliferation by targeting various molecular pathways involved in tumor growth. For instance, it has been reported to exhibit selective cytotoxicity against several cancer cell lines, including MCF (breast cancer) and NUGC (gastric cancer) with IC50 values indicating potent activity .
Anti-inflammatory and Antimicrobial Effects
The compound has also been investigated for its anti-inflammatory and antimicrobial activities. It interacts with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. Additionally, it has shown potential in combating various microbial strains .
The biological activity of this compound can be attributed to its ability to modulate several signaling pathways:
Key Mechanisms:
- Inhibition of COX and LOX Enzymes: Reduces the production of pro-inflammatory mediators.
- Modulation of NF-kB Pathway: Involved in regulating immune response and inflammation.
- Induction of Apoptosis in Cancer Cells: Triggers programmed cell death through various pathways, contributing to its anticancer effects .
Comparative Studies
When comparing this compound with other similar compounds, it stands out due to its unique structural features that enhance its biological activity.
Compound | Structure | Biological Activity |
---|---|---|
3-(1-Ethyl-5-methylpyrazol) | Structure | Anticancer, Anti-inflammatory |
3-(Pyrazolyl) Chalcone Derivatives | Varies | Antimicrobial, Antioxidant |
3-(Isobutylpyrazol) Chalcone | Varies | Moderate anticancer effects |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cytotoxicity: A recent investigation demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines. The most potent derivatives showed IC50 values as low as 40 nM against gastric cancer cells .
- Antimicrobial Activity Assessment: Another study evaluated the antimicrobial properties against common pathogens, revealing that this compound effectively inhibited bacterial growth .
Properties
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-17-12(2)14(11-16-17)9-10-15(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYQOKKAYLJKP-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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